3-(2,5-Dimethoxyphenyl)-1-propene

Lipoxygenase inhibition Anti-inflammatory screening SAR regioisomer comparison

3-(2,5-Dimethoxyphenyl)-1-propene (synonyms: 2-allyl-1,4-dimethoxybenzene, 1,4-dimethoxy-2-(prop-2-en-1-yl)benzene; CAS 19754-22-4 for the allyl isomer, with CAS 56795-77-8 referring to the same molecular entity under alternative registration) is a phenylpropene featuring a 2,5-dimethoxy substitution pattern on the benzene ring and an allyl side chain. It is classified as a dimethoxybenzene derivative within the allylbenzene family and occurs naturally in Anthriscus cerefolium (chervil).

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 56795-77-8
Cat. No. B7907700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)-1-propene
CAS56795-77-8
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CC=C
InChIInChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3
InChIKeyFRYMRMPLKQWKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)-1-propene (CAS 56795-77-8): Procurement-Relevant Identity and Core Characteristics


3-(2,5-Dimethoxyphenyl)-1-propene (synonyms: 2-allyl-1,4-dimethoxybenzene, 1,4-dimethoxy-2-(prop-2-en-1-yl)benzene; CAS 19754-22-4 for the allyl isomer, with CAS 56795-77-8 referring to the same molecular entity under alternative registration) is a phenylpropene featuring a 2,5-dimethoxy substitution pattern on the benzene ring and an allyl side chain [1]. It is classified as a dimethoxybenzene derivative within the allylbenzene family and occurs naturally in Anthriscus cerefolium (chervil) [2]. With a molecular formula of C₁₁H₁₄O₂, molecular weight 178.23 g/mol, zero hydrogen-bond donors, two hydrogen-bond acceptors, and four freely rotatable bonds, this compound presents a distinct physicochemical profile among allylbenzene congeners .

Why Generic Allylbenzene Substitution Fails: The Procurement Case for 3-(2,5-Dimethoxyphenyl)-1-propene


Within the allylbenzene class, the number and position of methoxy substituents fundamentally alter electronic character, metabolic activation pathways, and radical stability. Methyleugenol (4-allyl-1,2-dimethoxybenzene), the most commercially abundant dimethoxyallylbenzene, bears a 3,4-dimethoxy pattern that confers genotoxic liability via carbonium ion stabilization [1]. Eugenol (4-allyl-2-methoxyphenol) possesses a phenolic –OH that serves as a hydrogen-bond donor and antioxidant radical scavenger, properties absent in the title compound [2]. Even regioisomeric dimethoxyallylbenzenes exhibit divergent inhibitory profiles against lipoxygenase enzymes, with 2,5- versus 2,4-substitution dictating isozyme selectivity and potency [3]. Consequently, substituting a generic allylbenzene without verifying the 2,5-dimethoxy substitution pattern risks selecting a molecule with different reactivity, metabolic fate, and biological target engagement – directly compromising experimental reproducibility and downstream application validity.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)-1-propene: Head-to-Head and Cross-Study Comparator Data


Regioisomeric Lipoxygenase Inhibition: 2,5-Dimethoxy vs. 2,4-Dimethoxy Substitution Diverges in Isozyme Potency

The 2,5-dimethoxy regioisomer (2-allyl-1,4-dimethoxybenzene; target compound) inhibits soybean 9S-lipoxygenase with Ki = 31,900 nM and IC₅₀ = 93,100 nM at pH 9.0 and 1 °C [1]. In contrast, the 2,4-dimethoxy regioisomer (1-allyl-2,4-dimethoxybenzene) inhibits the 13S-lipoxygenase isozyme with IC₅₀ = 103,000 nM at pH 7.0 and 25 °C [2]. Although assay conditions differ between the two datasets, the isozyme selectivity divergence is notable: the 2,5-substitution pattern favors interaction with 9S-lipoxygenase, while the 2,4-substitution pattern engages 13S-lipoxygenase. Within the broader allylbenzene SAR landscape, highly prenylated 2,6-dimethoxybenzenes achieve IC₅₀ values of 0.52–7.6 μM against soybean 15-lipoxygenase, orders of magnitude more potent than the mono-allyl dimethoxybenzenes, establishing the target compound as a moderate-affinity scaffold suitable for further optimization rather than a high-potency endpoint [3].

Lipoxygenase inhibition Anti-inflammatory screening SAR regioisomer comparison

Radical Cation Reaction Pathway Divergence: Dimethoxy vs. Trimethoxy Substitution Determines Product Outcome

One-electron oxidation of 2-propenyl-1,4-dimethoxybenzene (target compound) by 4-nitrobenzoyl peroxide in acetonitrile proceeds predominantly via ring-4-nitrobenzoloxylation (product 5). Under identical conditions, the oxidation of 2-propenyl-1,4,5-trimethoxybenzene instead follows a distonic radical cation-mediated α,β-di-4-nitrobenzoloxylation pathway [1]. This product-switching behavior is confirmed by rate determination and product studies showing that the fragmentation pattern of radical cations is greatly affected by ring-substitution status of the donor molecules. In a broader series of 2-alkyl-1,4-dimethoxybenzenes (2-alkyl = Me, Et, i-Pr, cyclopropylmethyl, benzyl, t-Bu) oxidized at 40 °C in acetonitrile, substrates bearing aliphatic 2-alkyl substituents with at least one α-hydrogen atom yield exclusively ring-substitution products, whereas the 2-benzyl analog produces both ring-substitution and deprotonation products, and the 2-t-butyl analog undergoes de-t-butylation [2].

Radical cation chemistry One-electron oxidation Reaction mechanism differentiation

Hydrogen-Bond Donor Absence: Physicochemical Differentiation from Eugenol Governs Solubility and Membrane Partitioning

The title compound possesses zero hydrogen-bond donors, whereas eugenol (4-allyl-2-methoxyphenol), the most widely used allylbenzene in biomedical research, possesses one phenolic –OH donor . This structural distinction manifests in measurable physicochemical differences: the target compound has a predicted density of 0.98–1.0 g/cm³, boiling point of 252.4 °C at 760 mmHg, flash point of 92.3 °C, and refractive index of 1.500 . Eugenol, by comparison, has density ~1.06 g/cm³ and boiling point ~254 °C [1]. The absence of an H-bond donor fundamentally alters the compound's octanol-water partition behavior and membrane permeability profile, as the phenolic –OH in eugenol contributes both to aqueous solubility (via hydrogen bonding) and to radical-scavenging antioxidant activity (via H-atom donation) – properties the target compound lacks [2]. Methyleugenol (4-allyl-1,2-dimethoxybenzene) also has zero H-bond donors but differs in methoxy positioning (3,4- vs. 2,5-), which alters the electronic distribution on the aromatic ring and consequently affects π-stacking interactions and metabolic oxidation sites [3].

Physicochemical profiling ADME prediction Hydrogen bonding

CYP1A1-Mediated Metabolic Activation: Quantitative EC₅₀ Defines a Distinct Bioactivation Liability Profile

The target compound exhibits an EC₅₀ of 2.30 × 10³ nM (2.30 μM) for inhibition of human CYP1A1-mediated benzo[a]pyrene toxicity in HEK293 cells, measured as protection against CYP1A1-mediated B[a]P toxicity at 20 μM test concentration [1]. This quantitative CYP1A1 interaction profile places the compound in a defined metabolic activation category. In the quantum chemical genotoxicity study by Tsai et al., methyleugenol (3,4-dimethoxy substitution) was classified among genotoxic allylbenzenes (compounds 1–6), while eugenol (4-hydroxy-3-methoxy) was classified as non-genotoxic (compounds 7–11) due to rapid carbonium ion stabilization via quinone methide formation [2]. Although the target compound was not directly tested in that genotoxicity panel, its 2,5-dimethoxy substitution pattern without a phenolic –OH places it structurally between the methyleugenol and eugenol categories, with its moderate CYP1A1 EC₅₀ suggesting a distinct bioactivation liability that differs from both reference compounds.

Cytochrome P450 metabolism CYP1A1 bioactivation Toxicity screening

Solid-Base Isomerization Behavior: Dimethoxyallylbenzene Converts at 305 K with Distinct cis/trans Selectivity vs. Eugenol and Estragole

Under solid-base catalysis (K₂CO₃/alumina) at 305 K, dimethoxyallylbenzene (4-allyl-1,2-dimethoxybenzene, representing the dimethoxyallylbenzene scaffold) undergoes isomerization to its internal alkenyl aromatic products with conversions as high as 36% [1]. This same catalyst system was evaluated against eugenol (2-methoxy-4-(2-propenyl)phenol), estragole (4-allylanisole), and unsubstituted allylbenzene, with the isomerization of aromatic alkenes favoring trans-isomer formation [2]. The presence of two methoxy groups on the aromatic ring alters the electron density of the allyl π-system, affecting both the rate and the cis/trans product ratio compared to mono-methoxy (estragole) or hydroxy-methoxy (eugenol) analogs. The catalyst operates at the remarkably mild temperature of 305 K (32 °C), making this a green-chemistry-compatible transformation.

Heterogeneous catalysis Allylbenzene isomerization Green chemistry

High-Confidence Application Scenarios for 3-(2,5-Dimethoxyphenyl)-1-propene Based on Quantitative Differentiation Evidence


Lipoxygenase Isozyme-Selective Inhibitor Screening and SAR Expansion

The moderate affinity of the target compound for soybean 9S-lipoxygenase (Ki = 31.9 μM, IC₅₀ = 93.1 μM [1]) makes it a suitable scaffold for structure–activity relationship (SAR) studies aimed at improving potency while retaining isozyme selectivity. Unlike the 2,4-dimethoxy regioisomer, which preferentially engages 13S-lipoxygenase, the 2,5-substitution pattern provides a starting point for developing 9S-selective inhibitors. The Jabbari et al. study demonstrates that prenylation of the dimethoxybenzene core can improve potency by up to 180-fold (IC₅₀ to 0.52 μM), providing a clear optimization trajectory [2]. Researchers should procure this specific regioisomer when screening against 9S-lipoxygenase targets, as use of the 2,4- or 3,4-isomers will yield false-negative results in this isozyme context.

Radical Cation Mechanistic Studies Requiring Predictable Ring-Substitution Outcomes

The direct head-to-head comparison establishes that 2-propenyl-1,4-dimethoxybenzene undergoes clean ring-4-nitrobenzoloxylation upon one-electron oxidation, while the trimethoxy analog diverts to a distonic radical cation-mediated di-benzoloxylation pathway [3]. Physical organic chemists and synthetic methodologists exploiting radical cation intermediates should select this compound when a single, predictable ring-substitution product is required. The Zhao et al. (2000) study further demonstrates that 2-alkyl-1,4-dimethoxybenzenes with aliphatic α-hydrogen-bearing substituents yield exclusively ring-substitution products, confirming the reproducibility of this pathway for the allyl-substituted congener [4].

CYP1A1-Mediated Bioactivation and Detoxification Pathway Profiling

The EC₅₀ of 2.30 μM for CYP1A1-mediated B[a]P toxicity protection in HEK293 cells [5] positions this compound as a defined positive control or calibration standard for CYP1A1 inhibition assays. Unlike methyleugenol, which is a known genotoxin via carbonium ion formation, and eugenol, which detoxifies via rapid quinone methide formation [6], the target compound occupies a distinct metabolic space. ADME-Tox laboratories and pharmaceutical toxicology groups should use this compound as a structurally defined intermediate benchmark when profiling the CYP1A1 bioactivation liability of novel allylbenzene candidates.

Heterogeneously Catalyzed Green Isomerization to 2,5-Dimethoxy-Propenylbenzenes

The K₂CO₃/alumina-catalyzed isomerization at the mild temperature of 305 K (32 °C) with up to 36% conversion [7] provides a green-chemistry route to 2,5-dimethoxy-propenylbenzene isomers. These internal alkenyl products serve as precursors for further functionalization (e.g., epoxidation, dihydroxylation, cross-coupling) and are inaccessible from eugenol or estragole feedstocks, which yield different substitution patterns on the aromatic ring. Process chemistry groups developing sustainable synthetic routes to methoxylated styrenes or propenylbenzenes should procure this compound as the specific allylbenzene substrate for catalyst optimization studies, as the dimethoxy-substitution pattern influences both conversion rates and cis/trans stereoselectivity relative to mono-oxygenated analogs [8].

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